molecular formula C21H22F3N5O3S B284353 2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide

2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide

Cat. No.: B284353
M. Wt: 481.5 g/mol
InChI Key: ILQYQDPPKAJAIK-UHFFFAOYSA-N
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Description

2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide is a complex organic compound characterized by its unique structural components This compound features a pyrimidine ring substituted with a trifluoromethyl group and a dimethoxyphenyl group, linked via a sulfanyl bridge to an acetamide moiety attached to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrimidine core, followed by the introduction of the trifluoromethyl and dimethoxyphenyl groups. The sulfanyl bridge is then formed through a nucleophilic substitution reaction, and the final step involves coupling the pyrazole ring with the acetamide moiety under specific conditions such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent control of reaction parameters such as temperature, pressure, and pH.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity through competitive inhibition or allosteric regulation. The trifluoromethyl and dimethoxyphenyl groups contribute to its binding affinity and specificity, while the pyrazole ring may interact with active sites or binding pockets.

Comparison with Similar Compounds

Similar compounds to 2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]acetamide include:

These compounds share some structural similarities but differ in their specific functional groups and applications, highlighting the uniqueness of this compound.

Properties

Molecular Formula

C21H22F3N5O3S

Molecular Weight

481.5 g/mol

IUPAC Name

2-[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-[(1,3-dimethylpyrazol-4-yl)methyl]acetamide

InChI

InChI=1S/C21H22F3N5O3S/c1-12-14(10-29(2)28-12)9-25-19(30)11-33-20-26-15(8-18(27-20)21(22,23)24)13-5-6-16(31-3)17(7-13)32-4/h5-8,10H,9,11H2,1-4H3,(H,25,30)

InChI Key

ILQYQDPPKAJAIK-UHFFFAOYSA-N

SMILES

CC1=NN(C=C1CNC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC(=C(C=C3)OC)OC)C

Canonical SMILES

CC1=NN(C=C1CNC(=O)CSC2=NC(=CC(=N2)C(F)(F)F)C3=CC(=C(C=C3)OC)OC)C

Origin of Product

United States

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